2-Fluoro-6-trifluoromethyl-pyrazine
CAS No.: 1206524-47-1
Cat. No.: VC2737644
Molecular Formula: C5H2F4N2
Molecular Weight: 166.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1206524-47-1 |
|---|---|
| Molecular Formula | C5H2F4N2 |
| Molecular Weight | 166.08 g/mol |
| IUPAC Name | 2-fluoro-6-(trifluoromethyl)pyrazine |
| Standard InChI | InChI=1S/C5H2F4N2/c6-4-2-10-1-3(11-4)5(7,8)9/h1-2H |
| Standard InChI Key | CBGKNSVUMVRDGA-UHFFFAOYSA-N |
| SMILES | C1=C(N=C(C=N1)F)C(F)(F)F |
| Canonical SMILES | C1=C(N=C(C=N1)F)C(F)(F)F |
Introduction
Chemical Structure and Properties
Molecular Structure
2-Fluoro-6-trifluoromethyl-pyrazine belongs to the class of fluorinated heterocycles containing a pyrazine core structure. The pyrazine ring is a six-membered aromatic heterocycle with two nitrogen atoms in the 1,4-positions. The distinguishing feature of this particular compound is the presence of a fluorine atom directly attached to the 2-position of the pyrazine ring and a trifluoromethyl (CF₃) group at the 6-position.
The molecular formula of 2-Fluoro-6-trifluoromethyl-pyrazine is C₅H₂F₄N₂, with a calculated molecular weight of approximately 164 g/mol. The presence of four fluorine atoms in this relatively small molecule contributes significantly to its projected chemical behavior and potential applications.
| Property | Projected Value |
|---|---|
| Physical state at 25°C | Colorless to pale yellow liquid or crystalline solid |
| Boiling point | 140-180°C (estimated) |
| Solubility | Likely poorly soluble in water, soluble in organic solvents |
| Stability | Expected to be thermally stable due to aromatic character and C-F bonds |
| Lipophilicity | Moderate to high due to fluorine content |
The incorporation of fluorine atoms typically increases lipophilicity while simultaneously affecting electronic distribution, potentially enhancing binding interactions with biological targets. The trifluoromethyl group usually contributes to increased metabolic stability and membrane permeability, properties that are valuable in pharmaceutical and agrochemical applications.
Synthesis Approaches
Synthetic Challenges
The synthesis of 2-Fluoro-6-trifluoromethyl-pyrazine likely faces several significant challenges:
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Regioselectivity - Achieving selective functionalization at the desired 2- and 6-positions of the pyrazine ring requires careful control of reaction conditions.
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Introduction of the trifluoromethyl group - Direct trifluoromethylation can be challenging and may require specialized reagents and conditions.
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Safety considerations - The use of fluorinating agents and potential formation of reactive intermediates necessitates appropriate safety measures.
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Scalability - Developing a process that can be scaled up while maintaining efficiency and safety presents additional challenges.
The patent literature suggests that for related compounds, high yields can be achieved under specific conditions. For instance, the synthesis of fluoro-6-trifluoromethyl pyridine achieved "yield 96%" with "GC normalizing content 99.0%" , indicating that with appropriate optimization, efficient syntheses of fluorinated heterocycles are feasible.
Chemical Reactivity
Electronic Properties
The electronic properties of 2-Fluoro-6-trifluoromethyl-pyrazine would be significantly influenced by both the electron-deficient nature of the pyrazine ring and the electron-withdrawing effects of the fluorine and trifluoromethyl substituents. The pyrazine core itself is electron-poor due to the presence of two electronegative nitrogen atoms in the ring, and this character would be further enhanced by the fluorinated substituents.
The electron-withdrawing nature of both the fluorine atom and the trifluoromethyl group likely creates an electron-deficient aromatic system, potentially making the compound susceptible to nucleophilic aromatic substitution reactions, particularly at the 2-position bearing the fluorine atom.
Comparison with Related Compounds
Structural Analogs
Understanding the properties of structurally related compounds can provide insights into the potential characteristics of 2-Fluoro-6-trifluoromethyl-pyrazine.
Table 2: Comparison of 2-Fluoro-6-trifluoromethyl-pyrazine with Related Compounds
| Compound | Structural Differences | Significance |
|---|---|---|
| Trifluoromethoxypyrazines | Contains -OCF₃ instead of -CF₃ | The oxygen linker alters electronic properties and stability |
| Fluoro-6-trifluoromethyl pyridine | Pyridine ring (one N) vs. pyrazine ring (two N) | Affects electron distribution and reactivity |
| 2-Chloro-5-trifluoromethoxypyrazine | Chlorine vs. fluorine; different substitution pattern | Different reactivity profile and physical properties |
The synthetic approaches used for these related compounds might be adaptable for the preparation of 2-Fluoro-6-trifluoromethyl-pyrazine, with appropriate modifications to account for the differing electronic and steric environments.
Research Gaps and Future Directions
Future Research Opportunities
These knowledge gaps present several promising avenues for future research:
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Development of efficient, scalable synthetic routes to 2-Fluoro-6-trifluoromethyl-pyrazine.
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Comprehensive characterization of physical, chemical, and spectroscopic properties.
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Exploration of biological activities against various targets including enzymes, receptors, and microorganisms.
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Investigation of potential applications in materials science, catalysis, and other fields.
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Assessment of environmental impact and development of appropriate remediation strategies if necessary.
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